Ethyl trideca-3,4-dienoate
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Overview
Description
Ethyl trideca-3,4-dienoate is an organic compound with the molecular formula C15H26O2 It is an ester derived from trideca-3,4-dienoic acid and ethanol This compound is part of a broader class of dienoic esters, which are known for their conjugated diene systems
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl trideca-3,4-dienoate can be synthesized through several methods. One common approach involves the Pd-catalyzed alkenylation (Negishi coupling) using ethyl (E)- and (Z)-β-bromoacrylates . This method ensures high stereoselectivity and purity of the product. Another method involves the use of Suzuki coupling with conventional alkoxide and carbonate bases, although this may result in slightly lower stereoisomeric purity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Pd-catalyzed cross-coupling reactions. These processes are optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Ethyl trideca-3,4-dienoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.
Reduction: Hydrogenation can convert the diene system into a saturated ester.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) is typical.
Substitution: Reagents such as organolithium or Grignard reagents are often used under anhydrous conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction typically produces saturated esters .
Scientific Research Applications
Ethyl trideca-3,4-dienoate has several applications in scientific research:
Chemistry: It serves as a model compound for studying conjugated diene systems and their reactivity.
Biology: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential anti-inflammatory and antioxidant effects.
Industry: It is used in the synthesis of polymers and other materials with specific properties.
Properties
CAS No. |
60705-49-9 |
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Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
InChI |
InChI=1S/C15H26O2/c1-3-5-6-7-8-9-10-11-12-13-14-15(16)17-4-2/h11,13H,3-10,14H2,1-2H3 |
InChI Key |
YOSVUDWJMJEMDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=C=CCC(=O)OCC |
Origin of Product |
United States |
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